![molecular formula C26H25NO7 B1390847 (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid CAS No. 1217840-66-8](/img/structure/B1390847.png)
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Overview
Description
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C26H25NO7 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of β2- and β3-Peptides : Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids, using a key step of diastereoselective amidomethylation. This method is suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Enantioselective Synthesis of Amino Acid Derivatives : Paladino et al. (1993) achieved the asymmetric synthesis of derivatives of the amino acid (2S)-2-amino-3-(4-hydroxy-3-phosphono-phenyl)propionic acid, incorporating the protected amino acid in a biologically active dodecapeptide using the Fmoc strategy (Paladino et al., 1993).
Scalable Synthesis of Amino Acid Derivatives : Alonso et al. (2005) described an enantioselective synthesis method for (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).
Synthesis of Complex Cyclodepsipeptides : Pelay-Gimeno et al. (2016) outlined a protocol for synthesizing complex cyclodepsipeptides, including pipecolidepsin A, a cytotoxic compound in human cancer cell lines. This involved the synthesis of protected amino acids like (2R,3R,4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-hydroxy-4,5-dimethylhexanoic acid (Fmoc-AHDMHA-OH) (Pelay-Gimeno et al., 2016).
Synthesis of N-Fmoc-Protected β-Amino Acids : Ellmerer-Müller et al. (1998) reported the successful application of the Arndt-Eistert protocol starting from commercially available N-Fmoc-α-amino acids leading to enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).
Application in Peptide Synthesis : Han and Bárány (1997) explored novel S-Xanthenyl protecting groups for cysteine, applicable in the solid-phase syntheses of model peptides using the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) strategy (Han & Bárány, 1997).
Synthesis of Amino Acid-Based Polyacetylenes : Rahim et al. (2006) synthesized novel optically active amino acid-based polyacetylenes bearing eugenol and fluorene moieties, analyzing their properties including chiroptical ones. This included N-(9-fluorenylmethoxycarbonyl)-L-alanine propargyl ester (4) polymerization (Rahim et al., 2006).
Discovery of GPR40 Agonists : Negoro et al. (2010) discussed the discovery of TAK-875, a potent, selective, and orally bioavailable GPR40 agonist, theorized to be an effective antidiabetic drug. This involved the cyclization of the phenylpropanoic acid moiety of the lead compound (Negoro et al., 2010).
properties
IUPAC Name |
(2R,3R)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO7/c1-32-21-12-11-15(13-22(21)33-2)23(24(28)25(29)30)27-26(31)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20,23-24,28H,14H2,1-2H3,(H,27,31)(H,29,30)/t23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJTVXADORYNJC-DNQXCXABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654621 | |
Record name | (2R,3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217840-66-8 | |
Record name | (2R,3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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